2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate
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Overview
Description
2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2,3-dihydroxypropyl benzoate with 2,3-dimethylaniline. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl benzoate
- 2,3-Dihydroxypropyl 3,4-bis(phenylmethoxy)benzoate
- 2,3-Dihydroxypropyl 3,5-bis(phenylmethoxy)benzoate
- 2,3-Dihydroxypropyl 2-[[8-(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride
Uniqueness
2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its combination of hydroxyl and anilino groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
10457-97-3 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-9-16(13(12)2)19-17-8-4-3-7-15(17)18(22)23-11-14(21)10-20/h3-9,14,19-21H,10-11H2,1-2H3 |
InChI Key |
BNJYBUGDIULYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCC(CO)O)C |
Origin of Product |
United States |
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